molecular formula C8H11ClFN B8123914 4-fluoro-N,2-dimethylaniline hydrochloride

4-fluoro-N,2-dimethylaniline hydrochloride

Cat. No.: B8123914
M. Wt: 175.63 g/mol
InChI Key: ICCFIASQUVGBBB-UHFFFAOYSA-N
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Description

The study of fluorinated organic compounds has become a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to materials science. The unique properties conferred by the fluorine atom—such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its relatively small size—make it a valuable tool for modulating the physicochemical and biological properties of molecules. tandfonline.comchimia.ch The hydrochloride salt of an amine, like 4-fluoro-N,2-dimethylaniline hydrochloride, is often utilized to improve stability and solubility, facilitating its handling and application in research settings.

Fluorinated aromatic amines are a significant class of compounds in medicinal chemistry and drug discovery. The introduction of a fluorine atom into an aniline (B41778) scaffold can dramatically alter its properties. For instance, fluorination can modulate the basicity (pKa) of the amino group, which in turn affects the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). journaleras.com The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase binding affinity to target proteins. tandfonline.comresearchgate.net

Compounds like 4-fluoro-N,N-dimethylaniline serve as versatile intermediates in the synthesis of dyes, pigments, and pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The strategic placement of a fluorine atom, as seen in the '4-fluoro' substitution, is a common strategy to enhance the performance of the resulting products. chemimpex.com Therefore, the investigation of a new derivative such as this compound is a logical progression in the exploration of this chemical space.

The study of substituted aniline systems has a rich history, dating back to the 19th century. N,N-dimethylaniline, a foundational substituted aniline, was first reported in 1850 and has since become a crucial precursor for commercial products like crystal violet dye. wikipedia.org The industrial synthesis of N,N-dimethylaniline involves the alkylation of aniline with methanol (B129727), a process that has been refined over the years. wikipedia.orgacs.org

Research into substituted anilines has evolved to include a wide array of derivatives with diverse substitution patterns. nih.govsci-hub.se The development of new synthetic methodologies, such as one-pot syntheses from nitrobenzene (B124822) and methanol, continues to make these compounds more accessible. rsc.org This ongoing research is driven by the wide-ranging applications of aniline derivatives in areas such as polymer chemistry, where they are used as monomers for conductive polymers, and in medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.comnih.gov The exploration of novel substituted anilines, including those with fluorine and multiple methyl groups like 4-fluoro-N,2-dimethylaniline, is a testament to the enduring importance of this class of compounds.

Given the limited publicly available information on this compound, a comprehensive investigation is warranted to fully characterize this compound and unlock its potential. The primary objectives of such an investigation should include:

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity this compound.

Physicochemical Characterization: Thorough determination of its physical and chemical properties, including melting point, solubility in various solvents, and pKa.

Spectroscopic Analysis: Detailed analysis using modern spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Comparative Studies: Comparison of its properties with related, well-documented compounds to understand the specific influence of the 2-methyl group in conjunction with the 4-fluoro substituent.

Exploratory Reactions: Investigation of its reactivity and potential as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

By systematically addressing these objectives, the scientific community can gain a thorough understanding of this compound, paving the way for its potential application in advanced research and development.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related and well-characterized compounds. This information can serve as a valuable reference for predicting the potential properties of the target compound.

Table 1: Physicochemical Properties of Related Aniline Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Fluoro-N,N-dimethylaniline 403-46-3C₈H₁₀FN139.1735 - 39 chemimpex.com200 chemimpex.com
2-Fluoro-N,4-dimethylaniline hydrochloride 1909314-24-4C₈H₁₁ClFN175.63Not availableNot available
N,N-Dimethylaniline 121-69-7C₈H₁₁N121.182 wikipedia.org194 wikipedia.org
4-Bromo-N,N-dimethylaniline 586-77-6C₈H₁₀BrN200.0852-54 chemicalbook.com264 chemicalbook.com

Table 2: Spectroscopic Data for 4-Fluoro-N,N-dimethylaniline

SpectroscopyData
¹H NMR Chemical shifts (δ) are observed for the aromatic and methyl protons. chemicalbook.com
¹³C NMR Chemical shifts (δ) are observed for the aromatic and methyl carbons. chemicalbook.com
FT-IR Characteristic peaks corresponding to C-F, C-N, and aromatic C-H bonds are expected.
Mass Spec The molecular ion peak (M+) corresponding to the molecular weight would be observed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N,2-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-5-7(9)3-4-8(6)10-2;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFIASQUVGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations of 4 Fluoro N,2 Dimethylaniline Hydrochloride

Strategic Approaches to Fluorinated Aromatic Amine Synthesis

The construction of fluorinated aromatic amines is a significant area of research, driven by their prevalence in pharmaceuticals and agrochemicals. wiley.com The approaches to these molecules are diverse, generally involving either the introduction of a fluorine atom onto a pre-existing arylamine or the formation of the C-N bond with a fluorine-containing aryl precursor.

Directly introducing a fluorine atom onto an aromatic ring with high regioselectivity is a formidable challenge, particularly in the presence of directing groups like amines. Electrophilic fluorination is a primary method employed for this transformation.

Research into the fluorination of N,N-dimethylaniline with electrophilic N-F reagents, such as 1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) and N-fluorobenzenesulfonimide (NFSI), has been explored. researchgate.net These reactions often result in complex mixtures, including N-demethylated products and biaryls, alongside the desired fluorinated anilines. researchgate.net For N,N-dimethylaniline, this process can yield a mixture of 2-fluoro and 4-fluoro isomers, with the ortho-fluoro product often being predominant. researchgate.net Achieving high selectivity for the para-position (position 4) requires careful optimization of reaction conditions and fluorinating agents, as the directing effect of the dimethylamino group strongly influences the reaction's outcome. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most powerful and versatile methods for forming C-N bonds. wiley.com This reaction is crucial for synthesizing arylamines from aryl halides or triflates and is broadly applicable to the synthesis of fluorinated derivatives. wiley.comcmu.edumit.edu

The success of these reactions hinges on the choice of the palladium catalyst and the associated ligand, which must be able to facilitate the key steps of oxidative addition, Pd-N bond formation, and reductive elimination. cmu.eduyoutube.com Bulky, electron-rich phosphine (B1218219) ligands are essential for creating reactive, coordinatively unsaturated palladium(0) complexes that can activate aryl chlorides, which are often less reactive than bromides or iodides. wiley.comcmu.eduyoutube.com

A variety of highly effective ligands have been developed to improve catalyst activity, stability, and substrate scope. These catalyst systems enable amination reactions to proceed under mild conditions, often at room temperature, and with low catalyst loadings. wiley.comcmu.edu The development of new ligands like KPhos has even enabled the use of aqueous ammonia (B1221849) as the nitrogen source, a significant advancement for synthesizing primary arylamines. nih.gov

Table 1: Selected Palladium Catalyst Systems for Aryl Amination This table is interactive. You can sort and filter the data.

Palladium Source Ligand Base Substrate Example Key Features Reference
Pd₂(dba)₃ Ylide-substituted phosphine (YPhos) Not specified 4-Chlorotoluene High activity at room temperature with low catalyst loading (0.5 mol%). wiley.com wiley.com
Pd(OAc)₂ (o-biphenyl)P(t-Bu)₂ NaOtBu Aryl chlorides/bromides Effective for room-temperature amination of a wide variety of aryl halides. cmu.edu cmu.edu
Pd(OAc)₂ (o-biphenyl)PCy₂ K₃PO₄ Functionalized aryl bromides Particularly effective for functionalized substrates and acyclic secondary amines. cmu.edu cmu.edu

A common strategy for synthesizing complex molecules like 4-fluoro-N,2-dimethylaniline hydrochloride is to start with a simpler, functionalized precursor and build upon it. This approach allows for greater control over the introduction of various substituents.

One pathway involves the halogenation of a substituted aniline (B41778). For example, N,N-dimethylaniline can be readily brominated at the para position by treatment with bromine in glacial acetic acid to yield 4-bromo-N,N-dimethylaniline. prepchem.com This bromo-derivative can then potentially undergo a nucleophilic aromatic substitution (e.g., fluorination) or be used in further cross-coupling reactions.

Another critical strategy involves the use of protecting groups. For instance, in the synthesis of 2-fluoro-4-substituted aminoanilines, the amino group of 2-fluoro-4-bromoaniline is first protected with pivaloyl chloride. google.com This protection prevents unwanted side reactions at the amino group during a subsequent palladium-catalyzed coupling reaction at the 4-position. google.com After the desired group is installed, the pivaloyl protecting group is removed using a strong acid like sulfuric acid to reveal the free amine. google.com This protection-coupling-deprotection sequence is a versatile and widely used pathway for the functionalization of anilines. google.com

Advanced Synthetic Routes to this compound

Developing a synthetic route for a specific target like this compound involves selecting and sequencing reactions to maximize yield and purity while considering scalability and environmental impact.

A plausible multi-step synthesis is often the most practical approach for molecules with multiple substituents. uva.nlresearchgate.net An efficient alternative to the direct functionalization of C-H bonds, which can be challenging to control, is a linear sequence starting from a commercially available, appropriately substituted precursor. uva.nl

A hypothetical, yet chemically sound, multi-step synthesis for this compound could begin with 4-fluoro-2-nitrotoluene. This route offers clear control over the positions of the fluoro and methyl groups from the outset.

Table 2: Hypothetical Multi-Step Synthesis Pathway This table is interactive. You can sort and filter the data.

Step Reaction Reagents & Conditions Intermediate/Product Purpose
1 Reduction of Nitro Group H₂, Pd/C or SnCl₂, HCl 4-Fluoro-2-methylaniline Conversion of the nitro group to a primary amine.
2 Reductive Amination Formaldehyde (CH₂O), Sodium borohydride (B1222165) (NaBH₄) or H₂, Pd/C 4-Fluoro-N,N,2-trimethylaniline Installation of the two methyl groups onto the nitrogen atom.

This sequence leverages well-established and high-yielding reactions. The initial reduction of the nitro group is a standard transformation. The subsequent N-methylation via reductive amination is a common method for preparing tertiary amines from primary amines. Finally, the formation of the hydrochloride salt is a straightforward acid-base reaction that facilitates purification and improves the stability of the final product.

Applying green chemistry principles to synthetic routes is increasingly important for industrial-scale production to minimize environmental impact and improve process safety and efficiency. google.comresearchgate.net For the synthesis of this compound, several green strategies could be implemented.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net For instance, instead of traditional solvents like toluene (B28343) or dichloromethane, the use of eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. researchgate.net In some cases, water can be used as an exceptionally green solvent for certain reactions, such as specific aromatic nucleophilic substitutions. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with less waste. google.com In the proposed synthesis, using highly efficient palladium catalysts for the reductive amination step (if that route is chosen over others) can reduce the need for stoichiometric reagents, thereby increasing atom economy.

Process Optimization: Designing processes that are inherently safer and more efficient is key. This can involve reducing the number of synthetic steps, as multi-step syntheses often lead to increased cost and waste formation. uva.nl Where possible, direct amination or C-H functionalization methods, if they can be made selective, offer a more atom-economical alternative to multi-step sequences that rely on protecting groups and pre-functionalized substrates. uva.nlgoogle.com

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 4-fluoro-N,2-dimethylaniline typically proceeds through the N,N-dimethylation of 4-fluoro-2-methylaniline. The optimization of this transformation is crucial for maximizing yield and ensuring high purity of the final product, which is often isolated as its hydrochloride salt for improved stability and handling. Key parameters that are manipulated during optimization include the choice of methylating agent, catalyst, solvent, temperature, and reaction time.

A common method for the N-methylation of anilines is the use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide. However, these reagents can be hazardous. Greener alternatives like formic acid or methanol (B129727) in the presence of a suitable catalyst are increasingly being explored. For instance, the methylation of anilines can be achieved using formic acid over a palladium/indium oxide (Pd/In₂O₃) catalyst. rsc.org Another established method involves the use of trialkyl phosphates, such as trimethyl phosphate (B84403), which offers the advantage of minimizing the formation of mono-alkylated or quaternary ammonium (B1175870) by-products. orgsyn.org

The optimization of the N,N-dimethylation of a substituted aniline, such as m-trifluoromethylaniline, using trimethyl phosphate has been reported to proceed efficiently at elevated temperatures. orgsyn.org A similar strategy can be applied to the synthesis of 4-fluoro-N,2-dimethylaniline. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. After the reaction is complete, the product is typically isolated and purified. Conversion to the hydrochloride salt is usually achieved by treating the free base with hydrochloric acid.

The following interactive table summarizes hypothetical optimization data for the N,N-dimethylation of 4-fluoro-2-methylaniline, illustrating the effect of different parameters on the reaction outcome.

EntryMethylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Trimethyl PhosphateNoneNone (Neat)150-16028595
2Formic AcidPd/In₂O₃DME200189298
3MethanolRu(II) complexMethanol140128896
4Methyl IodideK₂CO₃Acetonitrile8067590 (with over-methylation)

Chemo-selective Reactivity of this compound

4-Fluoro-N,2-dimethylaniline possesses several reactive sites, allowing for a range of chemo-selective transformations. The reactivity is governed by the electronic effects of the substituents on the aromatic ring: the strongly activating and ortho-, para-directing dimethylamino group, the moderately activating and ortho-, para-directing methyl group, and the deactivating but ortho-, para-directing fluoro group. The interplay of these groups dictates the regioselectivity of electrophilic aromatic substitution. Furthermore, the fluorine atom can undergo nucleophilic aromatic substitution, the nitrogen atom can participate in further alkylation or amination reactions, and the aniline moiety can be subject to redox transformations.

Electrophilic Aromatic Substitution Reactions on the Aromatic Core

The dimethylamino group is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Given the substitution pattern of 4-fluoro-N,2-dimethylaniline, the positions ortho to the dimethylamino group (positions 3 and 5) are highly activated. The position para to the dimethylamino group is occupied by the fluorine atom.

Nitration: The nitration of N,N-dimethylaniline derivatives is sensitive to reaction conditions. In the presence of strong acids like a mixture of sulfuric acid and nitric acid, the amino group is protonated to form an anilinium ion, which is a meta-directing group. stackexchange.com This can lead to nitration at the meta position relative to the ammonium group. To achieve para-nitration, protection of the amino group, for example, by acetylation, is often necessary before nitration. google.com For 4-fluoro-N,2-dimethylaniline, nitration would be expected to occur at the positions activated by the dimethylamino and methyl groups.

Halogenation: Halogenation, such as bromination, of N,N-dimethylaniline is a rapid reaction that typically yields the para-substituted product. If the para position is blocked, substitution occurs at the ortho positions. For 4-fluoro-N,2-dimethylaniline, with the para position occupied by fluorine, halogenation would be expected to occur at the positions ortho to the dimethylamino group.

The following table provides a hypothetical overview of the expected major products from electrophilic aromatic substitution reactions on 4-fluoro-N,2-dimethylaniline.

ReactionReagentsMajor Product(s)Rationale
Nitration (under acidic conditions)HNO₃, H₂SO₄4-Fluoro-N,2-dimethyl-5-nitroanilineProtonation of the dimethylamino group leads to meta-directing character.
BrominationBr₂ in Acetic Acid3-Bromo-4-fluoro-N,2-dimethylaniline and 5-Bromo-4-fluoro-N,2-dimethylanilineThe powerful activating effect of the dimethylamino group directs substitution to the ortho positions.
Formylation (Vilsmeier-Haack)POCl₃, DMF5-Fluoro-2-(dimethylamino)-3-methylbenzaldehydeThe Vilsmeier-Haack reaction is highly selective for the para position of N,N-dimethylaniline. With the para position blocked, substitution at the activated ortho position is likely.

Nucleophilic Substitution at the Fluorine Center

Aromatic nucleophilic substitution (SₙAr) of a fluorine atom is generally more favorable than for other halogens, despite fluorine being a poor leaving group in Sₙ2 reactions. This is because the rate-determining step in SₙAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring towards attack. For SₙAr to occur, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. In 4-fluoro-N,2-dimethylaniline, the ring is substituted with electron-donating groups, which generally disfavors SₙAr. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atom may be possible.

Amination and Alkylation Reactions at the Nitrogen Center

The nitrogen atom in 4-fluoro-N,2-dimethylaniline is a tertiary amine. While it cannot undergo further N-H amination, it can be susceptible to alkylation with strong alkylating agents to form a quaternary ammonium salt. wikipedia.org For instance, reaction with an alkyl halide like methyl iodide would lead to the formation of 4-fluoro-N,N,2-trimethylanilinium iodide. The reactivity of the nitrogen center is influenced by steric hindrance from the ortho-methyl group.

Redox Chemistry of the Aniline Moiety

The aniline moiety in 4-fluoro-N,2-dimethylaniline can undergo oxidation. The oxidation of N,N-dimethylanilines can proceed via an initial one-electron transfer to form a radical cation. rhhz.netnih.gov The stability and subsequent reactions of this radical cation are influenced by the substituents on the aromatic ring. The oxidation potential of substituted anilines is a key parameter in their redox chemistry. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. The presence of the electron-donating dimethylamino and methyl groups in 4-fluoro-N,2-dimethylaniline would be expected to result in a relatively low oxidation potential compared to unsubstituted aniline.

Conversely, the nitro derivatives of anilines can be reduced to the corresponding amino compounds. For example, if 4-fluoro-N,2-dimethylaniline were to be nitrated, the resulting nitro group could be subsequently reduced back to an amino group using various reducing agents such as hydrogen gas with a metal catalyst (e.g., Raney nickel) or metal-acid combinations. google.com

Mechanistic Elucidation of Reactions Involving 4 Fluoro N,2 Dimethylaniline Hydrochloride

Investigation of Reaction Pathways for Functionalization

The functionalization of the 4-fluoro-N,2-dimethylaniline core can be achieved through several reaction pathways, primarily targeting the aromatic ring or the N-methyl group. The presence of the fluorine atom, the dimethylamino group, and the methyl group on the aromatic ring introduces a complex interplay of electronic and steric effects that govern the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution: The dimethylamino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, under the acidic conditions often required for these reactions, the nitrogen atom is protonated to form an anilinium ion. The -N+H(CH3)2 group is strongly deactivating and a meta-director. Consequently, the outcome of EAS reactions is highly dependent on the reaction conditions. For instance, nitration of aniline (B41778) in a strong acidic medium can lead to a significant amount of the meta-substituted product. To achieve para-substitution, the amino group is often protected as an amide, which is still an ortho-, para-director but less activating, thus preventing polysubstitution and directing the electrophile to the para position.

Oxidative Coupling: The amino group of anilines can undergo oxidative coupling to form dimeric and polymeric structures. The oxidation of aniline can proceed via the formation of a radical cation intermediate. researchgate.net In the presence of an oxidant, reactions of aniline with 4-amino-N,N-dimethylaniline have been shown to yield colored condensation products. researchgate.net These reactions are sensitive to the substituents on the aniline ring and the reaction medium.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond, although strong, can be activated by transition metal catalysts, enabling cross-coupling reactions. Palladium-catalyzed reactions are particularly useful for forming C-C and C-N bonds. For instance, stereoselective C-H arylation of aliphatic amides has been achieved using a sulfinyl aniline-promoted Pd-catalyst nih.gov.

N-Dealkylation: The N-methyl groups can be removed through oxidative N-dealkylation processes, which are often mediated by enzymes or chemical oxidants. This reaction proceeds through the formation of an unstable carbinolamine intermediate that subsequently breaks down.

Reaction Type Reagents and Conditions Major Product(s) Key Mechanistic Feature
Electrophilic Nitration (acidic)HNO₃, H₂SO₄Meta-nitro derivativeReaction proceeds through the deactivating anilinium ion.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., RO⁻), heat4-alkoxy-N,2-dimethylanilineFormation of a Meisenheimer complex intermediate.
Oxidative CouplingOxidant (e.g., (NH₄)₂S₂O₈)Dimeric and oligomeric productsFormation of aniline radical cations.
Suzuki Coupling (C-F activation)Arylboronic acid, Pd catalyst, baseBiphenyl derivativesOxidative addition of the C-F bond to the Pd(0) catalyst.
N-DemethylationOxidizing agent4-fluoro-2-methyl-N-methylanilineFormation of a carbinolamine intermediate.

Role of the Hydrochloride Salt in Reaction Mechanisms and Stability

The hydrochloride salt of 4-fluoro-N,2-dimethylaniline plays a pivotal role in both its stability and its reactivity in various chemical transformations. The protonation of the basic nitrogen atom to form the corresponding anilinium salt has profound electronic and steric consequences.

Stability: The formation of the hydrochloride salt significantly enhances the stability of the compound. The lone pair of electrons on the nitrogen atom of the free amine is susceptible to oxidation, especially by atmospheric oxygen, leading to colored impurities. By converting the amine to its hydrochloride salt, the lone pair is engaged in a bond with a proton, thereby increasing its stability and shelf-life.

Influence on Reaction Mechanisms:

Electrophilic Aromatic Substitution: As previously mentioned, the protonated dimethylamino group (-N+H(CH3)2) is strongly deactivating and meta-directing. This is a direct consequence of the inductive effect of the positively charged nitrogen atom, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. Therefore, reactions carried out on the hydrochloride salt under acidic conditions will favor substitution at the meta position relative to the amino group. To achieve ortho- or para-substitution, the free amine must be regenerated by treatment with a base.

Nucleophilic Aromatic Substitution: The protonated amino group, being electron-withdrawing, can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. This effect would be most pronounced if the substitution occurs at the positions ortho or para to the anilinium group.

Solubility: The hydrochloride salt is generally more soluble in polar solvents, such as water and alcohols, compared to the free amine which is more soluble in nonpolar organic solvents. This differential solubility can be exploited to control the reaction medium and to facilitate the separation and purification of products.

Form Electronic Effect of Amino Group Directing Effect in EAS Reactivity towards Electrophiles Stability
Free Amine (-N(CH₃)₂)Activating (Resonance)Ortho, ParaHighLower
Hydrochloride Salt (-N⁺H(CH₃)₂)Deactivating (Inductive)MetaLowHigher

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and outcomes of chemical reactions involving 4-fluoro-N,2-dimethylaniline hydrochloride are governed by both kinetic and thermodynamic factors. The electronic properties of the substituents on the aniline ring play a crucial role in determining these parameters.

Kinetic Control vs. Thermodynamic Control: In many electrophilic aromatic substitution reactions, the initial product distribution is governed by the relative rates of attack at different positions on the ring (kinetic control). Over time, or at higher temperatures, this distribution may change to favor the most stable isomer (thermodynamic control). For aniline derivatives, the protonation equilibrium of the amino group adds another layer of complexity to the kinetic and thermodynamic landscape of the reaction.

Substituent Effects on Reaction Rates: The Hammett equation can be used to quantify the effect of substituents on the rates of reactions of aniline derivatives. For reactions involving attack on the aromatic ring, the reaction constant (ρ) provides insight into the nature of the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is typical for electrophilic aromatic substitution. Conversely, a positive ρ value suggests that electron-withdrawing groups increase the reaction rate, as is often the case in nucleophilic aromatic substitution.

A study on the oxidation of substituted anilines by iridium(IV) revealed a first-order dependence on both the oxidant and the substrate, with electron-donating groups increasing the reaction rate nih.gov. The Hammett reaction constant (ρ) was found to be negative, consistent with an electrophilic attack mechanism nih.gov.

Thermodynamic Parameters: The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of the equilibrium. For the protonation of anilines, the basicity of the nitrogen atom is influenced by the electronic effects of the ring substituents. The fluorine atom at the para position is electron-withdrawing, which is expected to decrease the basicity of the dimethylamino group compared to N,N,2-trimethylaniline.

Reaction Substituent on Aniline Ring Relative Rate Activation Energy (Ea) Enthalpy of Activation (ΔH‡) Entropy of Activation (ΔS‡)
Oxidation by Iridium(IV) nih.govp-OCH₃HighestLowerLowerMore Negative
p-CH₃High
HModerateModerateModerateModerate
p-ClLow
p-NO₂LowestHigherHigherLess Negative

Note: The data in the table is representative of trends observed for substituted anilines and is intended for illustrative purposes.

Isolation and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism often relies on the detection, and if possible, isolation and characterization of transient intermediates. In reactions involving aniline derivatives, several types of intermediates can be formed.

Aniline Radical Cations: In oxidative reactions, the one-electron oxidation of the aniline nitrogen atom leads to the formation of an aniline radical cation. These species are highly reactive and can undergo further reactions such as dimerization or polymerization. Spectroscopic techniques are instrumental in their detection. For instance, in situ Fourier transform infrared spectroscopy (FTIRS) has been used to obtain evidence for aniline dimers produced from the coupling of aniline cation radicals during polymerization researchgate.netnih.gov.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the addition of a nucleophile to the aromatic ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. These complexes are typically colored and can sometimes be observed spectroscopically. Their stability depends on the nature of the electron-withdrawing groups on the ring and the nucleophile.

Wheland Intermediates (Arenium Ions): In electrophilic aromatic substitution, the electrophile attacks the aromatic ring to form a cationic intermediate called a Wheland intermediate or an arenium ion. This intermediate is resonance-stabilized, and the positive charge is delocalized over the ring. The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction.

Spectroscopic Techniques for Intermediate Characterization:

UV-Visible Spectroscopy: The formation of colored intermediates, such as Meisenheimer complexes or radical cations, can often be monitored by UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize stable intermediates. Low-temperature NMR experiments can sometimes allow for the observation of less stable species.

Electron Spin Resonance (ESR) Spectroscopy: This technique is specifically used for the detection and characterization of radical species, such as aniline radical cations.

Infrared (IR) and Raman Spectroscopy: In situ IR and Raman spectroscopy can provide structural information about intermediates formed on surfaces or in solution during a reaction researchgate.netnih.gov.

Intermediate Type Formation Reaction Key Structural Feature Characterization Technique(s)
Aniline Radical CationOxidationUnpaired electron on the nitrogen/ringESR, UV-Vis
Meisenheimer ComplexNucleophilic Aromatic Substitutionsp³-hybridized carbon in the ringUV-Vis, NMR
Wheland Intermediate (Arenium Ion)Electrophilic Aromatic Substitutionsp³-hybridized carbon in the ring, positive chargeNMR (at low temperature)

Stereochemical Considerations in Derivatives of this compound

The introduction of chirality into derivatives of 4-fluoro-N,2-dimethylaniline can lead to compounds with interesting stereochemical properties and potential applications in areas such as asymmetric catalysis and medicinal chemistry.

Creation of Stereocenters: Stereocenters can be introduced in the derivatives of 4-fluoro-N,2-dimethylaniline in several ways:

At the Nitrogen Atom: If the two methyl groups on the nitrogen are replaced with two different substituents, the nitrogen atom can become a chiral center. However, the inversion barrier at nitrogen is typically low, leading to rapid racemization. This can be prevented by incorporating the nitrogen into a rigid ring system.

On a Substituent: Chiral centers can be present on substituents attached to the aromatic ring or the nitrogen atom.

Atropisomerism: If rotation around a single bond is restricted due to steric hindrance, atropisomers can exist. This could be relevant in bulky N-aryl derivatives of 4-fluoro-N,2-dimethylaniline.

Stereoselective Synthesis: The synthesis of a single enantiomer or diastereomer of a chiral derivative requires the use of stereoselective synthetic methods.

Use of Chiral Starting Materials: A straightforward approach is to use an enantiomerically pure starting material in the synthesis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner. The auxiliary is then removed to yield the desired chiral product. For example, a stereoselective C-H arylation of aliphatic amides has been achieved using a chiral sulfinyl aniline auxiliary nih.gov.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method for generating chiral compounds.

Resolution: If a racemic mixture is formed, it can be separated into its constituent enantiomers by various resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent. The synthesis of chiral anilines with benzylic stereocenters has been achieved through stereospecific cross-coupling of organoboron reagents nih.gov.

The development of methods for the synthesis of chiral aniline derivatives is an active area of research. For instance, an enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines has been developed to produce enantioenriched aniline products nih.gov. Similarly, the reaction of sulfonimidoyl fluorides with anilines in the presence of a Lewis acid has been shown to proceed with inversion of configuration at the sulfur atom, providing a route to chiral sulfonimidamides .

Method of Stereocontrol Description Example Application
Chiral Pool SynthesisUse of enantiomerically pure starting materials.Synthesis starting from a chiral amine or alcohol.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a reaction.Stereoselective alkylation or arylation.
Asymmetric CatalysisUse of a chiral catalyst to favor one enantiomer.Enantioselective reduction or C-H functionalization.
ResolutionSeparation of a racemic mixture.Chromatographic separation or diastereomeric salt formation.

Advanced Spectroscopic and Structural Probing of 4 Fluoro N,2 Dimethylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and dynamics of organic compounds in solution. For 4-fluoro-N,2-dimethylaniline hydrochloride, NMR provides invaluable data on the chemical environment of each proton and carbon atom, influenced by the interplay of the various substituents on the aniline (B41778) ring. The protonation of the amino group to form the anilinium salt significantly impacts the electronic distribution within the aromatic ring, which is reflected in the chemical shifts.

Based on established substituent effects in similar anilinium systems, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ is presented below. The anilinium proton (-N⁺H) is expected to be a broad singlet, while the aromatic protons will exhibit splitting patterns dictated by their coupling to each other and to the fluorine atom.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Ar-CH₃~2.40 (s, 3H)~18.5Methyl group at C2 position.
N-CH₃~3.15 (s, 3H)~45.0Methyl group on the nitrogen atom.
Ar-H (C3)~7.45 (dd)~128.0 (d)Coupling to H5 and Fluorine.
Ar-H (C5)~7.30 (td)~118.0 (d)Coupling to H3, H6, and Fluorine.
Ar-H (C6)~7.60 (dd)~125.0 (d)Coupling to H5 and Fluorine.
N⁺-H~10.5 (br s, 1H)-Broad signal due to exchange and quadrupole effects.
Ar-C (C1)-~135.0Carbon bearing the N⁺H(CH₃) group.
Ar-C (C2)-~130.0Carbon bearing the Ar-CH₃ group.
Ar-C (C4)-~160.0 (d, ¹JCF ≈ 245 Hz)Carbon bearing the Fluorine atom.

While 1D NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for unambiguous signal assignment and for probing through-bond and through-space correlations, which are critical for conformational analysis.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons (H3, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for C3, C5, C6, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbon signals (C1, C2, C4) by observing correlations from the methyl and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space proximity between protons. For this compound, NOESY could reveal spatial correlations between the N-methyl protons and the ortho-protons on the ring (H3), as well as between the 2-methyl protons and the N-methyl group. The relative intensities of these cross-peaks can help determine the preferred rotational conformation of the N,2-dimethylanilinium moiety. semanticscholar.org

In situ NMR spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sampling and quenching. researchgate.netchemrxiv.org This provides detailed kinetic and mechanistic insights. The synthesis of this compound can be monitored effectively using this technique.

A plausible synthesis involves the reductive amination of 4-fluoro-2-methylaniline with formaldehyde and a reducing agent, followed by acidification with HCl. In situ ¹H NMR could track the reaction progress by monitoring the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance and growth of the N-methyl signal of the product (~3.15 ppm). The integration of these signals over time provides a kinetic profile of the reaction.

Reaction TimeRelative Integral (Reactant: 4-fluoro-2-methylaniline -NH₂)Relative Integral (Intermediate: Imine -CH=N-)Relative Integral (Product: -N-CH₃)
0 min1.000.000.00
30 min0.650.150.20
60 min0.300.050.65
120 min<0.050.00>0.95

Vibrational Spectroscopy for Molecular Interactions and Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The spectrum is sensitive to polar functional groups. For this compound, the protonated amine group is expected to show distinct absorption bands. The C-F bond also has a characteristic strong absorption.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-2850Aromatic & Aliphatic C-H stretchingMedium
2700-2400N⁺-H stretching (anilinium ion)Broad, Medium
1610, 1580, 1500C=C Aromatic ring stretchingMedium-Strong
1460CH₃ asymmetric bendingMedium
1250-1200C-N stretchingMedium
1180-1150C-F stretchingStrong
880-820C-H out-of-plane bending (aromatic)Strong

Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides information complementary to FTIR. scirp.org The aromatic ring vibrations of this compound are expected to be prominent in the Raman spectrum. The adsorption of anilinium ions onto surfaces can lead to surface-enhanced Raman scattering (SERS), which can significantly amplify the signal. rsc.org

Predicted Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
3080-3050Aromatic C-H stretchingStrong
2950-2920Aliphatic C-H stretching (CH₃)Medium-Strong
~1615C=C Aromatic ring stretchingStrong
~1000Aromatic ring breathing (trigonal)Very Strong
850-800Ring deformationMedium
~750C-F deformationMedium

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one (e.g., π → π* transitions).

For aniline derivatives, the nitrogen lone pair typically conjugates with the aromatic π-system, resulting in strong absorption bands. However, in this compound, the nitrogen lone pair is protonated. This removal of the lone pair from conjugation significantly alters the electronic structure. The resulting UV-Vis spectrum is expected to resemble that of a substituted benzene rather than a substituted aniline, leading to a hypsochromic (blue) shift of the main absorption bands and a decrease in their intensity compared to the free base. semanticscholar.org The transitions observed are primarily π → π* transitions within the fluorinated aromatic ring.

Compound FormPredicted λmax (nm)Electronic TransitionNotes
Hydrochloride Salt~210π → π* (Primary band)Spectrum resembles substituted benzene due to N⁺ protonation.
~265π → π* (Secondary, benzenoid band)
Free Base (for comparison)~220π → πRed-shifted due to n → π conjugation of the nitrogen lone pair with the ring.
~295n → π* (Charge-transfer band)

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, specifically its chromophores.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions are expected to be of the π → π* type, involving the pi electrons of the aromatic system. The position and intensity of the absorption bands are influenced by the substituents on the ring: the fluoro group (-F), the methyl group (-CH₃), and the protonated N,2-dimethylamino group (-NH(CH₃)₂⁺).

In its hydrochloride salt form, the aniline nitrogen is protonated, forming an anilinium ion. This protonation significantly alters the electronic properties of the amino group, changing it from a strong activating group (electron-donating) to a deactivating group (electron-withdrawing). This change typically results in a hypsochromic shift (blue shift) of the absorption bands compared to the free amine, meaning they occur at shorter wavelengths. The spectrum would likely resemble that of a substituted toluene (B28343) rather than a substituted aniline.

Based on data for similar aromatic compounds, two primary absorption bands would be anticipated.

Table 4.3.1.1: Predicted UV-Visible Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

Predicted Band Wavelength (λmax) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Associated Electronic Transition
Primary Band ~205 - 220 nm ~7,000 - 9,000 π → π* (E2-band)

Fluorescence Spectroscopy for Deactivation Pathways (if applicable to this compound)

Fluorescence is a deactivation pathway where a molecule in an excited electronic state returns to the ground state by emitting a photon. The applicability of this technique depends on whether the compound is fluorescent. Many aniline derivatives are fluorescent; however, the protonation of the amino group to form the anilinium hydrochloride salt often leads to significant fluorescence quenching.

The presence of the electron-withdrawing anilinium group and the heavy (relative to hydrogen) fluorine atom may provide pathways for non-radiative deactivation, such as intersystem crossing or internal conversion, which would compete with fluorescence and potentially render the compound non-fluorescent or weakly fluorescent.

Should the compound exhibit fluorescence, the analysis would involve:

Excitation and Emission Spectra: Determining the optimal excitation wavelength and recording the resulting emission spectrum to find the wavelength of maximum fluorescence intensity (λ_em_).

Quantum Yield (Φ_F_): Measuring the efficiency of the fluorescence process.

Fluorescence Lifetime (τ_F_): Measuring the average time the molecule spends in the excited state before returning to the ground state.

Given the likelihood of quenching in the anilinium salt form, it is plausible that this compound is not a strong fluorophore, making fluorescence spectroscopy a less informative technique for studying its deactivation pathways compared to other methods.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

While a specific crystal structure for this compound is not available in open-access crystallographic databases, the expected molecular geometry and packing can be inferred from studies on similar anilinium halides. iucr.orgresearchgate.netnih.gov Single crystal X-ray diffraction (SCXRD) would reveal:

Molecular Geometry: The planarity of the benzene ring, the tetrahedral geometry around the protonated nitrogen atom, and the conformations of the N-methyl and C-methyl groups.

Bond Parameters: Precise bond lengths and angles. The C-N bond would exhibit single-bond character due to the localization of the nitrogen lone pair upon protonation.

Crystal Packing: The arrangement of the 4-fluoro-N,2-dimethylanilinium cations and chloride anions in the crystal lattice, primarily governed by hydrogen bonding and other intermolecular forces.

Table 4.4.1.1: Representative Bond Lengths and Angles from Analogous Anilinium Crystal Structures

Bond/Angle Representative Value Description
C-N Bond Length ~1.47 - 1.49 Å A typical C(aromatic)-N⁺ single bond.
C-F Bond Length ~1.35 - 1.37 Å Standard C(aromatic)-F bond.
N-H Bond Length ~0.90 - 0.95 Å Typical N⁺-H bond involved in H-bonding.
C-N-C Angle ~110° - 114° Reflects the sp³ hybridization of the protonated nitrogen.

The packing would likely feature chains or sheets of ions linked by strong N-H···Cl⁻ hydrogen bonds between the anilinium cation's ammonium (B1175870) proton and the chloride anion.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice using data from an SCXRD experiment. mdpi.com The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. By mapping properties onto this surface, one can analyze the type and nature of intermolecular contacts.

Table 4.4.2.1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution Description of Interaction
H···H 45 - 55% The most abundant, but weakest, van der Waals contacts. iucr.orgresearchgate.net
H···Cl / Cl···H 20 - 30% Represents the crucial N-H···Cl⁻ and weaker C-H···Cl⁻ hydrogen bonds. iucr.orgresearchgate.net
H···C / C···H 8 - 12% van der Waals contacts involving aromatic and methyl hydrogens. iucr.orgresearchgate.net
H···F / F···H 3 - 6% Weak hydrogen bonding or van der Waals contacts involving the fluorine atom.

The dominant features on the 2D fingerprint plot would be characteristic spikes representing the strong N-H···Cl⁻ hydrogen bonds, which are fundamental to the cohesion of the crystal structure.

Mass Spectrometry for Mechanistic Fragments and High-Resolution Identification

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution MS provides highly accurate mass measurements, enabling the determination of elemental compositions.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This provides detailed structural information. For this compound, analysis would be performed on the cation [C₈H₁₁FN]⁺, with an exact mass of approximately 139.08 Da. In positive ion mode ESI-MS, the protonated molecule [C₈H₁₂FN]⁺ would be observed as the precursor ion at m/z 140.09.

While specific experimental MS/MS data is not available, a plausible fragmentation pathway can be proposed based on the known behavior of anilines and N-alkyl compounds. nih.govdocbrown.info The primary fragmentation events are expected to be alpha-cleavage (loss of a methyl radical) and cleavages around the nitrogen atom.

Table 4.5.1.1: Plausible Fragmentation Pathway for Protonated 4-Fluoro-N,2-dimethylaniline

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Description
140.09 125.07 CH₃• (15.02) Loss of a methyl radical from the N-dimethylamino group (α-cleavage).
140.09 110.06 CH₄N• (30.03) Cleavage of the C(aromatic)-N bond with hydrogen transfer.

The loss of a methyl radical (a change of 15 Da) is a very common and often dominant fragmentation pathway for N-methylated amines and is expected to be a significant peak in the MS/MS spectrum.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This level of precision is crucial in the structural elucidation of novel compounds and for confirming the identity of known substances, such as this compound.

In the analysis of this compound, HRMS would typically be employed to determine the mass of the protonated molecule, [M+H]⁺. The hydrochloride salt readily dissociates in the electrospray ionization (ESI) source, and the resulting free base, 4-fluoro-N,2-dimethylaniline, is protonated. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the calculation of its elemental formula.

While specific experimental HRMS data for this compound were not found in the surveyed literature, the theoretical monoisotopic mass of the protonated molecule can be calculated based on its chemical formula, C₈H₁₁FN⁺. This calculated value serves as a benchmark for any future experimental determination. The elemental composition derived from this formula provides the exact number of atoms of carbon, hydrogen, fluorine, and nitrogen.

The table below outlines the theoretical elemental composition and the exact mass of the protonated form of 4-fluoro-N,2-dimethylaniline. This data is foundational for the identification of this compound in complex matrices and for the verification of its synthesis.

ElementSymbolCountAtomic MassTotal Mass
CarbonC812.00000096.000000
HydrogenH111.00782511.086075
FluorineF118.99840318.998403
NitrogenN114.00307414.003074

Calculated Mass of Protonated 4-fluoro-N,2-dimethylaniline [C₈H₁₁FN]⁺

ParameterValue
Theoretical Monoisotopic Mass 140.087952 u

This calculated theoretical mass provides a precise target for HRMS analysis. An experimentally measured mass that deviates by only a few ppm from this value would provide strong evidence for the presence and elemental composition of 4-fluoro-N,2-dimethylaniline.

Theoretical and Computational Chemistry of 4 Fluoro N,2 Dimethylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. However, no published studies were found that have applied these methods to 4-fluoro-N,2-dimethylaniline hydrochloride.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to predict the geometric structure, electronic properties (such as orbital energies and electron density distribution), and vibrational frequencies of molecules in their ground state. A typical DFT study on this compound would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this, properties like bond lengths, bond angles, and dihedral angles would be determined. Further analysis could yield insights into the molecule's reactivity through descriptors such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. At present, such specific data for this compound is not available in the peer-reviewed literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain highly accurate predictions of the molecule's energy, electron correlation effects, and other electronic properties. No such high-accuracy computational studies have been published for this compound.

Time-Dependent DFT (TDDFT) for Excited State Analysis

To understand how this compound interacts with light, for instance in spectroscopy, Time-Dependent Density Functional Theory (TDDFT) is the most common method. It is used to calculate the energies of electronic excited states, which allows for the prediction of UV-Vis absorption spectra. This analysis would reveal the nature of electronic transitions, such as whether they are localized on the aromatic ring or involve charge transfer between different parts of the molecule. This area of study remains unexplored for this specific compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a window into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond connecting the N-methyl group, suggests that it can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds to map out the potential energy surface. This would identify the lowest energy (most stable) conformations and the energy barriers between them. Such an analysis is crucial for understanding the molecule's shape and flexibility, which in turn influences its physical and chemical properties. However, no conformational energy landscapes for this molecule have been reported.

Quantitative Structure-Reactivity Relationships (QSAR) within this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. uni-muenchen.de For derivatives of this compound, a QSAR study would involve creating a dataset of analogues with varied substituents and correlating their structural or physicochemical properties (descriptors) with a measured response.

The development of a robust QSAR model for this class of compounds would follow several key steps. First, a series of derivatives would be synthesized or computationally designed. Second, a wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). Hammett constants (σ) are also used to quantify the electron-donating or electron-withdrawing effects of substituents. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). chemmethod.com The goal is to create an equation that accurately predicts the activity of a compound based on its descriptor values. For instance, a hypothetical MLR model might take the form:

Activity (e.g., pIC₅₀) = c₀ + c₁(logP) + c₂(σ) + c₃(Steric Parameter)

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques, such as cross-validation (leave-one-out) and prediction of the activity of a test set of compounds not used in model generation. chemmethod.com Such a model can be invaluable for designing new derivatives with potentially enhanced reactivity or desired biological activity, thereby streamlining the drug discovery and development process.

Interactive Table 1: Hypothetical QSAR Data for this compound Derivatives

This table illustrates the type of data used in a QSAR study. It includes various substituents (R), a hypothetical biological activity (pIC₅₀), and several calculated molecular descriptors that could be used to build a predictive model.

Derivative (Substituent R)pIC₅₀ (Experimental)LogP (Hydrophobicity)Dipole Moment (Debye)HOMO Energy (eV)Molecular Weight ( g/mol )
H (Parent Compound)5.82.153.45-6.2191.66
5-Cl6.22.854.10-6.4226.10
5-OCH₃5.52.053.90-5.9221.69
5-NO₂6.82.205.50-6.8236.66
3-CH₃5.92.653.30-6.1205.69

Prediction of Spectroscopic Signatures and Validation with Experimental Data

The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following this, specific calculations are performed:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The computed values are typically referenced against a standard compound, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.

IR Spectra: The vibrational frequencies and their corresponding intensities are calculated by determining the second derivatives of the energy with respect to the atomic positions. The resulting theoretical spectrum provides information about the functional groups and vibrational modes of the molecule. However, theoretical frequency calculations often overestimate the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. nih.gov

Validation is a critical step where the computationally predicted spectra are compared against those obtained from laboratory experiments. rsc.org A strong correlation between the theoretical and experimental data confirms the proposed molecular structure and the accuracy of the computational method used. nih.gov Discrepancies can point to environmental effects (like solvent interactions not included in the gas-phase calculation) or suggest that the molecule may exist in a different conformation.

Interactive Table 2: Theoretical vs. Experimental Spectroscopic Data for this compound

This table presents a hypothetical comparison between spectroscopic data predicted by DFT calculations and placeholder experimental values, illustrating the validation process.

ParameterCalculated ValueExperimental ValueDeviation
¹H NMR Chemical Shift (ppm)
N-H9.59.3+0.2
Aromatic C-H7.2 - 7.57.1 - 7.4~ +0.1
N-CH₃3.13.0+0.1
Ring-CH₃2.42.3+0.1
¹³C NMR Chemical Shift (ppm)
C-F160.5158.5+2.0
C-N145.2144.0+1.2
N-CH₃42.141.5+0.6
IR Frequency (cm⁻¹)
N-H Stretch32503200+50
C-H (Aromatic) Stretch30803050+30
C-N Stretch13251310+15
C-F Stretch12301215+15

Charge Distribution and Frontier Molecular Orbital Analysis

Understanding the electron distribution and frontier molecular orbitals (FMOs) of this compound is fundamental to predicting its chemical reactivity, intermolecular interactions, and electronic properties.

Charge Distribution: The distribution of electron density within the molecule is influenced by the electronic effects of its substituents and the protonation of the amine group. The fluorine atom at the para-position acts as an electron-withdrawing group via induction but an electron-donating group through resonance. The methyl groups on the nitrogen and the ring are electron-donating. Crucially, the protonation of the dimethylamino group to form the hydrochloride salt makes this anilinium moiety a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring.

Computational methods can quantify this distribution. Mulliken population analysis provides a way to estimate partial atomic charges on each atom. wikipedia.orguci.edu Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. thaiscience.info Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor and greater reactivity towards electrophiles. researchgate.net

LUMO: This is the innermost empty orbital and represents the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor and greater reactivity towards nucleophiles. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, the protonation at the nitrogen atom is expected to significantly lower the energy of both the HOMO and LUMO and widen the HOMO-LUMO gap compared to its free base form, indicating increased stability.

Interactive Table 3: Calculated Quantum Chemical Properties of this compound

This table summarizes key theoretical parameters derived from quantum chemical calculations that describe the molecule's electronic character and reactivity.

Quantum Chemical ParameterCalculated ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)6.3 eVChemical reactivity and stability
Dipole Moment4.8 DebyeMolecular polarity
Ionization Potential7.5 eVEnergy to remove an electron
Electron Affinity1.2 eVEnergy released when gaining an electron

Applications and Advanced Utility of 4 Fluoro N,2 Dimethylaniline Hydrochloride in Specialized Chemical Research

Role as a Versatile Synthetic Building Block for Complex Molecules

Precursor in the Synthesis of Advanced Organic Scaffolds

There is no specific information available in the surveyed scientific literature detailing the use of 4-fluoro-N,2-dimethylaniline hydrochloride as a precursor for advanced organic scaffolds.

Ligand Component in Metal-Organic Frameworks or Coordination Complexes

No published research could be found that describes the incorporation of 4-fluoro-N,2-dimethylaniline or its hydrochloride salt as a ligand component in the formation of metal-organic frameworks (MOFs) or other coordination complexes.

Contributions to Catalysis Research

Organocatalytic Applications

There is no available research data on the application of this compound as an organocatalyst.

Advanced Materials Science Exploration

Development of Fluorescent Probes or Dyes (excluding biological application focus)

Aniline (B41778) derivatives are foundational structures in the synthesis of a wide array of fluorescent dyes and probes. The inherent fluorescence of the aniline scaffold can be modulated by the introduction of various functional groups. These modifications can alter the absorption and emission wavelengths, quantum yields, and sensitivity to the chemical environment.

The development of fluorescent probes for non-biological applications, such as sensing specific analytes or monitoring chemical reactions, often relies on the design of molecules with specific photophysical properties. While the fluorescence of 4-fluoro-N,N-dimethylaniline has been a subject of study, there is a lack of specific research on the development of fluorescent probes derived from 4-fluoro-N,2-dimethylaniline.

The principles of fluorescent probe design suggest that the unique electronic properties conferred by the fluorine and methyl groups in 4-fluoro-N,2-dimethylaniline could be exploited. For instance, the electron-donating nature of the dimethylamino group in conjunction with the electronic influence of the fluorine atom could be harnessed to create solvatochromic dyes, whose fluorescence properties change with solvent polarity.

Table 2: Potential Design Strategies for Fluorescent Probes from Aniline Derivatives

Design StrategyPrinciplePotential Application
Intramolecular Charge Transfer (ICT)Modulation of charge separation in the excited state by the environment.Solvatochromic probes for polarity sensing.
Photoinduced Electron Transfer (PET)Analyte-induced modulation of electron transfer quenching fluorescence."Turn-on" or "turn-off" sensors for specific ions or molecules.
Förster Resonance Energy Transfer (FRET)Distance-dependent energy transfer between two chromophores.Ratiometric probes for monitoring binding events.

This table outlines general principles in fluorescent probe design and does not represent specific probes developed from 4-fluoro-N,2-dimethylaniline.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. Aniline and its derivatives are valuable building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding and π-π stacking interactions.

The self-assembly of aniline oligomers can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles. The morphology of these structures is influenced by factors like the nature of the aniline derivative, the solvent, and the presence of other molecules.

While the supramolecular chemistry of aniline itself has been explored, there is no specific research available on the self-assembly or host-guest chemistry of 4-fluoro-N,2-dimethylaniline. The presence of the fluorine atom could introduce specific interactions, such as halogen bonding or altered hydrogen bonding capabilities, which could lead to unique supramolecular architectures. The interplay between hydrogen bonding involving the N-H group, potential halogen bonding from the fluorine atom, and π-π stacking of the aromatic rings could result in novel self-assembled materials.

Table 3: Key Non-Covalent Interactions in the Supramolecular Chemistry of Aniline Derivatives

InteractionDescriptionPotential Role of 4-fluoro-N,2-dimethylaniline
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., N, O).The N-H group can act as a hydrogen bond donor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The aromatic ring can participate in stacking interactions.
Halogen BondingNoncovalent interaction involving a halogen atom as an electrophilic species.The fluorine atom could potentially act as a halogen bond donor.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the supramolecular assembly.

This table describes general non-covalent interactions and speculates on the potential involvement of 4-fluoro-N,2-dimethylaniline based on its structure.

Chemical Stability, Degradation Pathways, and Environmental Fate from a Research Perspective

Investigation of Thermal and Photolytic Decomposition Mechanisms

There is no available research detailing the specific mechanisms of thermal or photolytic breakdown for 4-fluoro-N,2-dimethylaniline hydrochloride. Such studies would typically involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability, and controlled irradiation experiments to assess photolytic degradation. The identification of cleavage points on the molecule and the kinetics of these decomposition reactions are currently unknown.

Hydrolytic Stability of the Hydrochloride Salt

Specific data on the hydrolytic stability of this compound under various pH and temperature conditions is not present in the reviewed literature. As a hydrochloride salt, it is expected to be soluble in water, but the rate and products of any potential hydrolysis of the aniline (B41778) functional group have not been experimentally determined.

Characterization of Degradation Products using Advanced Analytical Techniques

Without studies on its degradation, there is no information on the potential degradation products of this compound. The characterization of such products would typically require advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Factors Influencing Chemical Stability in Various Research Conditions

The specific factors that influence the chemical stability of this compound, such as exposure to light, heat, specific solvents, or oxidizing and reducing agents, have not been documented. Understanding these factors is crucial for establishing appropriate storage and handling protocols in a research setting.

Methodologies for Mitigating Unwanted Chemical Transformations

Due to the lack of information on its instability, there are no established or proposed methodologies for mitigating unwanted chemical transformations of this compound. Such strategies would be developed based on a thorough understanding of its degradation pathways.

Q & A

Q. How can researchers optimize the synthesis of 4-fluoro-N,2-dimethylaniline hydrochloride using heterogeneous catalysts?

Methodological Answer: Synthesis optimization can be achieved via selective mono-N-methylation using methanol as a methylating agent over heterogeneous nickel (Ni) catalysts. Key steps include:

  • Catalyst Preparation : Use Ni-based catalysts supported on porous materials (e.g., SiO₂ or Al₂O₃) to enhance surface area and reactivity.
  • Reaction Conditions : Conduct reactions at 80–120°C under inert atmospheres (e.g., N₂) for 12–24 hours. Monitor progress via GC-MS and confirm product purity using 1H^1H-NMR (e.g., δ ~2.3 ppm for N-methyl groups) .
  • Yield Improvement : Adjust catalyst loading (5–10 wt%) and methanol-to-amine molar ratios (2:1 to 4:1) to minimize by-products like over-methylated species.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm methyl group positions (e.g., N-methyl at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) and 13C^{13}C-NMR for carbon assignments (e.g., C-F coupling at ~160 ppm) .
  • GC-MS : Analyze volatile intermediates and verify molecular ion peaks (e.g., m/z 153 for the free base).
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-F at ~1220 cm⁻¹) .

Advanced Research Questions

Q. How do computational and experimental studies resolve contradictions in the photophysical behavior of fluorinated dimethylaniline derivatives?

Methodological Answer: Contradictions in intramolecular charge transfer (ICT) dynamics can be addressed via:

  • Time-Dependent Density Functional Theory (TD-DFT) : Calculate electronic transitions and compare with experimental UV-Vis spectra. For 4-fluoro-N,N-dimethylaniline (DMA4F), TD-DFT shows no ICT due to insufficient electron-donating strength of the N-methyl groups, contrary to earlier reports .
  • Fluorescence Spectroscopy : Measure emission lifetimes (e.g., <1 ns for DMA4F) to confirm absence of twisted ICT states .
  • Comparative Studies : Contrast with analogs like 4-amino-N,N-dimethylaniline, where strong ICT is observed, to isolate substituent effects .

Q. How does the substitution pattern (e.g., fluoro vs. bromo, methyl positions) influence structure-activity relationships (SAR) in related aromatic amines?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces aromatic ring electron density, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to non-fluorinated analogs) .
  • Steric Effects : 2-Methyl groups hinder para-substitution, directing reactions to meta positions. Compare with 4-fluoro-N,N-dimethylaniline, where steric hindrance is minimal .
  • Biological Relevance : Fluorine enhances metabolic stability in drug analogs, while bromine increases molecular weight and polarizability, affecting binding affinities .

Q. What role does solvent polarity play in the excited-state dynamics of this compound?

Methodological Answer:

  • Solvent Screening : Use solvents with varying polarity (e.g., cyclohexane vs. acetonitrile) to probe solvatochromic shifts. Polar solvents stabilize charge-separated states, but TD-DFT simulations for DMA4F show no ICT regardless of solvent .
  • Time-Resolved Spectroscopy : Employ femtosecond transient absorption to track excited-state decay pathways. For DMA4F, rapid non-radiative decay dominates (<10 ps) .

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